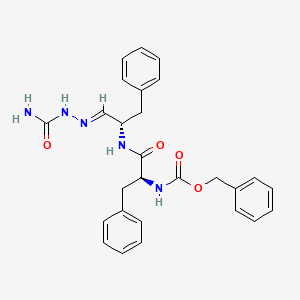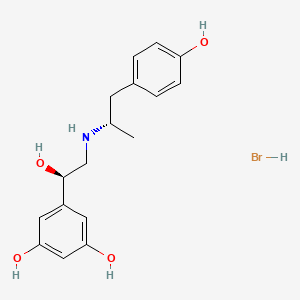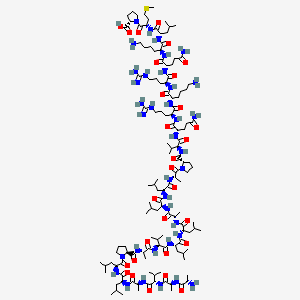
SN50
Übersicht
Beschreibung
SN50 is a cell-permeable synthetic peptide derived from the nuclear factor kappa B (NF-κB) nuclear localization sequence. It is known for its ability to inhibit the translocation of NF-κB into the nucleus, thereby modulating various cellular processes, including inflammation and immune responses .
Wissenschaftliche Forschungsanwendungen
SN50 has a wide range of applications in scientific research, particularly in the fields of biology and medicine:
Inflammation and Immune Response: this compound is used to study the role of NF-κB in inflammation and immune responses.
Neurodegenerative Diseases: This compound has potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease, where NF-κB plays a role in disease progression.
Cancer Research: this compound is used to investigate the role of NF-κB in cancer cell survival and proliferation.
Acute Respiratory Distress Syndrome (ARDS): This compound has been studied for its potential to attenuate alveolar hypercoagulation and fibrinolysis inhibition in ARDS.
Wirkmechanismus
Target of Action
SN50, also known as NFkappaB Inhibitor or NF-kappaB Inhibitor, this compound, primarily targets the Nuclear Factor Kappa B (NF-κB) pathway . The NF-κB pathway plays a pivotal role in various diseases, including neurodegenerative illnesses like Alzheimer’s disease (AD). It is involved in immune system responses, inflammation, oxidative stress, and neuronal survival .
Mode of Action
this compound inhibits the translocation of NF-κB . The sequence of this compound contains the nuclear localization sequence (NLS residues 360-369) of the transcription factor NF-κB p50 linked to a peptide cell-permeabilization sequence . By inhibiting NF-κB activation, this compound can dampen the excessive release of pro-inflammatory molecules .
Biochemical Pathways
The NF-κB pathway is intricately involved in the pathogenesis of diseases like AD . In the canonical pathway, TNFR and NMDAR activation raises Ca 2+, triggering CaMKII-mediated Ca 2+ -NF-κB linkage. Simultaneously, TLR activation acts on IKK subunits. Ca 2+ leads to IκB kinase activation, IκB breakdown, and p65/p50 dimer formation .
Pharmacokinetics
It is known that this compound is a cell-permeable peptide inhibitor of nf-κb, which suggests it can readily cross cell membranes .
Result of Action
this compound has been shown to attenuate cell death and behavioral deficits in mouse models of traumatic brain injury (TBI) . It suppresses plasmalemma disruption and cumulative loss of cells, demonstrating a better performance of motor function, as well as a significant decrease in the visuospatial learning latencies . Through the NF-κB/TNF-α/cathepsin networks, this compound may contribute to TBI-induced extrinsic and intrinsic apoptosis, and inflammatory pathways .
Action Environment
The action of this compound is influenced by the environment in which it is used. For example, in the context of acute respiratory distress syndrome (ARDS), it has been confirmed that the NF-κB p65 signaling pathway is involved in the regulation of alveolar hypercoagulation and fibrinolysis inhibition . Whether this compound could attenuate alveolar hypercoagulation and fibrinolysis inhibition in ARDS remains to be elucidated .
Biochemische Analyse
Biochemical Properties
The NFkappaB Inhibitor interacts with various biomolecules, including enzymes and proteins. It primarily interacts with the inhibitory protein IκBα, which is part of the NF-κB complex . The inhibitor’s interaction with IκBα prevents the activation of the NF-κB pathway, thereby influencing various biochemical reactions .
Cellular Effects
The NFkappaB Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting NF-κB activation, the inhibitor can dampen the excessive release of pro-inflammatory molecules, thereby reducing the harmful impact of inflammation on neurons .
Molecular Mechanism
The molecular mechanism of the NFkappaB Inhibitor involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The inhibitor binds to the IκBα protein, preventing the activation of the enzyme IκB kinase (IKK). This interaction results in the inhibition of the NF-κB pathway, leading to changes in gene expression .
Metabolic Pathways
The NFkappaB Inhibitor is involved in various metabolic pathways. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels . The inhibitor’s primary role is in the NF-κB pathway, where it interacts with the IκBα protein to inhibit the activation of the pathway .
Transport and Distribution
The NFkappaB Inhibitor is transported and distributed within cells and tissues. While specific transporters or binding proteins are not readily identified, the inhibitor is known to interact with the IκBα protein, which may influence its localization or accumulation within cells .
Subcellular Localization
The NFkappaB Inhibitor is primarily localized in the cytoplasm of cells, where it interacts with the IκBα protein . This interaction prevents the activation of the NF-κB pathway, thereby influencing the inhibitor’s activity and function within the cell .
Vorbereitungsmethoden
Die industrielle Produktion von SN50 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Ausbeute zu erhöhen. Der Prozess beinhaltet strenge Qualitätskontrollen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SN50 unterliegt während seiner Synthese hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es beteiligt sich unter normalen physiologischen Bedingungen in der Regel nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen
Kopplungsreagenzien: N,N’-Diisopropylcarbodiimid (DIC), O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluorophosphat (HBTU)
Entschützungsreagenzien: Trifluoressigsäure (TFA)
Abspaltungsreagenzien: TFA, Wasser und Scavenger wie Triisopropylsilan (TIS).
Wichtigste gebildete Produkte
Das Hauptprodukt, das gebildet wird, ist das this compound-Peptid selbst. Während der Synthese werden auch Zwischenprodukte, geschützte Peptide, gebildet, die anschließend entschützt und abgespalten werden, um das Endprodukt zu ergeben .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biologie und Medizin:
Entzündung und Immunantwort: this compound wird verwendet, um die Rolle von NF-κB bei Entzündungen und Immunreaktionen zu untersuchen.
Neurodegenerative Erkrankungen: This compound hat potenzielle therapeutische Anwendungen bei neurodegenerativen Erkrankungen wie Alzheimer-Krankheit, bei denen NF-κB eine Rolle beim Krankheitsverlauf spielt.
Krebsforschung: this compound wird verwendet, um die Rolle von NF-κB beim Überleben und der Proliferation von Krebszellen zu untersuchen.
Akutes Atemnotsyndrom (ARDS): This compound wurde auf sein Potenzial untersucht, die alveoläre Hyperkoagulation und Fibrinolysehemmung bei ARDS zu verringern.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Translokation von NF-κB in den Zellkern hemmt. NF-κB ist ein Transkriptionsfaktor, der die Expression von Genen reguliert, die an Entzündungen, Immunreaktionen und Zellüberleben beteiligt sind. Indem this compound verhindert, dass NF-κB in den Kern gelangt, reduziert es die Transkription dieser Gene und moduliert so die zelluläre Reaktion auf verschiedene Reize .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SN50M: Eine modifizierte Version von SN50 mit erhöhter Zellgängigkeit.
SN50R: Ein Kontrollpeptid, das die NF-κB-Translokation nicht hemmt.
BAY 11-7082: Ein Inhibitor der IκBα-Phosphorylierung, der indirekt die NF-κB-Aktivierung hemmt
Einzigartigkeit
This compound ist einzigartig in seiner direkten Hemmung der NF-κB-Kern-Translokation, was es von anderen NF-κB-Inhibitoren unterscheidet, die upstream-Signalmoleküle angreifen. Dieser direkte Wirkmechanismus macht this compound zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von NF-κB in verschiedenen zellulären Prozessen .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140)/t74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLNURBQMTKEB-URDPEVQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H230N36O29S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2781.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



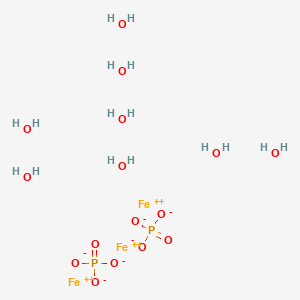
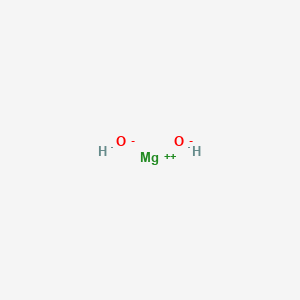

![Methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1148296.png)
